2-Piperazin-1-yl-1-(2-thienyl)ethanol
Description
2-Piperazin-1-yl-1-(2-thienyl)ethanol is a piperazine-containing ethanol derivative characterized by a piperazine ring linked to a 2-thienyl group via a two-carbon chain. Piperazine derivatives are known for their versatility in medicinal chemistry, often serving as central nervous system (CNS) agents, anticancer drugs, or enzyme inhibitors due to their ability to modulate receptor interactions . The 2-thienyl substituent introduces aromatic and electronic properties that may enhance binding to biological targets, as seen in structurally related compounds with thiophene moieties .
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-piperazin-1-yl-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C10H16N2OS/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,9,11,13H,3-6,8H2 |
InChI Key |
RWAQKOWZBLVGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CS2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Piperazin-1-yl-1-(2-thienyl)ethanol with structurally or functionally analogous piperazine-ethanol derivatives, highlighting substituents, synthesis routes, and reported activities:
Structural and Functional Insights
- Thienyl vs. Phenyl/Benzyl Groups: The 2-thienyl group in the target compound may confer distinct electronic and steric properties compared to phenyl or benzyl substituents. For example, thienyl-containing triazinones demonstrated potent anticancer activity, likely due to enhanced π-π stacking or metabolic stability . In contrast, benzyl-piperazine derivatives (e.g., ) showed acetylcholinesterase inhibition, suggesting substituent-dependent target selectivity.
- Ethanol vs. Ethanone Linkers: Ethanol-terminated derivatives (e.g., ) may exhibit improved solubility compared to ethanone analogs (e.g., ), which could influence bioavailability and CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
